3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide
Description
Contextualizing 3,6-Dithiabicyclo[3.1.0]hexane 3,3-Dioxide within Strained Bicyclic Heterocyclic Systems
The this compound molecule is a prime example of a strained bicyclic heterocyclic system. The bicyclo[3.1.0]hexane core is inherently strained due to the fusion of a five-membered ring with a three-membered cyclopropane (B1198618) ring. This strain energy influences the molecule's reactivity, often making it a candidate for ring-opening reactions.
Historical Development and Significance of the Bicyclo[3.1.0]hexane Scaffold in Synthetic Organic Chemistry
The bicyclo[3.1.0]hexane scaffold is a well-established structural motif in organic chemistry. researchgate.net Its unique three-dimensional structure has made it a valuable building block in the synthesis of complex natural products and pharmaceuticals. researchgate.net The development of synthetic methods to access this scaffold has been a focus of research for decades, with strategies often involving intramolecular cyclopropanation reactions. thieme-connect.de
The rigidity of the bicyclo[3.1.0]hexane system allows it to be used as a conformational constraint in the design of biologically active molecules, including analogues of nucleosides and amino acids. nih.govresearchgate.net This has led to its incorporation into compounds targeting a range of biological processes.
Overview of Current Advanced Research Trajectories for Sulfone-Containing Bicyclic Compounds
Current research into sulfone-containing bicyclic compounds is exploring their potential in several advanced applications. The sulfone group can act as a linchpin in the design of novel materials and as a key pharmacophore in drug discovery. For instance, bicyclic systems containing sulfones have been investigated as thromboxane (B8750289) receptor antagonists. nih.gov
The synthesis of these complex molecules often requires innovative synthetic strategies, and a significant area of research is the development of efficient and stereoselective methods for their construction. The unique reactivity conferred by the combination of a strained bicyclic system and a sulfone group opens up possibilities for novel chemical transformations.
Chemical and Physical Data
While extensive experimental data for this compound is not widely available in peer-reviewed literature, some basic properties can be collated from chemical supplier databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 81591-82-4 | bldpharm.comchemicalbook.comfluorochem.co.uk |
| Molecular Formula | C4H6O2S2 | bldpharm.com |
| Molecular Weight | 150.21 g/mol | bldpharm.com |
Note: This data is based on information from chemical suppliers and has not been independently verified by extensive research publications.
Detailed Research Findings
A comprehensive search of scientific literature did not yield detailed research findings specifically for this compound. The following table is a placeholder to highlight the type of data that would be valuable for a complete understanding of this compound.
Table 2: Summary of (Not Yet Published) Research Findings for this compound
| Research Area | Findings |
|---|---|
| Synthesis and Characterization | Detailed synthetic route, spectroscopic data (NMR, IR, Mass Spectrometry), and X-ray crystallographic analysis. |
| Chemical Reactivity | Studies on ring-opening reactions, thermal stability, and reactivity with various reagents. |
| Computational Chemistry | Theoretical calculations of conformational preferences, strain energy, and electronic properties. |
Mentioned Compounds
Table 3: List of Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3λ6,6-dithiabicyclo[3.1.0]hexane 3,3-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S2/c5-8(6)1-3-4(2-8)7-3/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFLMOSITIQUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(S2)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369579 | |
| Record name | 3,6-Dithiabicyclo[3.1.0]hexane, 3,3-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81591-82-4 | |
| Record name | 3,6-Dithiabicyclo[3.1.0]hexane, 3,3-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactivity in 3,6 Dithiabicyclo 3.1.0 Hexane 3,3 Dioxide Systems
Strain-Driven Reactivity and Ring-Opening Pathways in the Bicyclic Sulfone
The reactivity of the 3,6-dithiabicyclo[3.1.0]hexane 3,3-dioxide system is significantly influenced by the substantial strain energy inherent in its fused-ring structure. This stored energy provides a potent thermodynamic driving force for reactions that lead to the opening of the bicyclic framework. nih.govnih.gov
Quantitative Analysis of Strain Energy Release as a Driving Force for Reactivity
The release of molecular strain is a well-established driving force in chemical synthesis. nih.gov The strain energy within the this compound ring system contributes significantly to its reactivity. This energy arises from deviations from ideal bond angles and lengths imposed by the fused bicyclic structure. nih.govnih.gov While absolute strain energy is a key factor, it is not the sole predictor of reaction rates. nih.gov
Quantitative methods, such as homodesmotic reactions, can be employed to estimate the strain energy of cyclic molecules. nih.gov This approach involves comparing the energy of the strained molecule to that of unstrained, open-chain analogues, providing a measure of the total strain energy. nih.gov For instance, the strain energy of a related bicyclic system, bicyclo[6.1.0]nonene, has been calculated to be 18.9 kcal mol⁻¹, with a significant portion of this strain localized at the reactive site. nih.gov
The following table provides a comparative look at strain energies and reaction rates for different cyclic molecules, illustrating how strain contributes to reactivity.
| Molecule | Total Strain Energy (kcal mol⁻¹) | Reaction Rate (M⁻¹ s⁻¹) |
| Cyclooctyne | 13.7 | 30 |
| trans-Cyclooctene | 17.4 | 13,000 |
| trans-Bicyclo[6.1.0]nonene | 18.9 | 2,080,000 |
This table showcases how an increase in strain energy, particularly at the reactive site, can lead to a dramatic increase in reaction rate. nih.gov
Exploration of Nucleophile- and Radical-Mediated Ring-Opening Processes
The strained nature of the this compound system makes it susceptible to ring-opening reactions initiated by both nucleophiles and radicals. nih.gov The specific pathway and resulting products are often dependent on the nature of the attacking species and the reaction conditions. ugent.benih.gov
Nucleophile-Mediated Ring Opening: In related bicyclo[3.1.0]hexane systems, nucleophilic attack can lead to the cleavage of one of the activated cyclopropane (B1198618) bonds. nih.gov The regioselectivity of this ring-opening is highly dependent on whether the reaction is conducted under acidic or basic conditions. nih.gov For example, in the methanolysis of an activated bicyclo[3.1.0]hexane, acidic conditions favor the formation of a 4-methoxycyclohexane derivative, while basic conditions yield a 3-methoxymethylcyclopentanone. nih.gov This highlights the ability to control the ring-opening pathway through the choice of reaction conditions. nih.gov DFT calculations on similar systems have shown that piperidines are formed under thermodynamic control, while both piperidines and pyrrolidines can be formed under kinetic control, depending on the nucleophile. ugent.be
Radical-Mediated Ring Opening: Radical-mediated transformations of bicyclo[3.1.0]hexanes also provide a pathway to ring-opened products. researchgate.net Computational studies have shown that both the initial radical addition and the subsequent stereospecific ring-opening of the resulting cyclopropyl (B3062369) radical contribute to the stereocontrol of the reaction. researchgate.net The kinetics and regioselectivity of the ring-opening of the 1-bicyclo[3.1.0]hexanylmethyl radical have been studied, revealing competitive pathways that lead to either a ring-expanded 3-methylenecyclohexenyl radical or a 2-methylenecyclopentyl-1-methyl radical. nih.gov The following rate equations describe these pathways: nih.gov
Ring-Expansion: log(k/s⁻¹) = (12.5 ± 0.1) - (4.9 ± 0.1)/θ
Non-Expansion: log(k/s⁻¹) = (11.9 ± 0.6) - (6.9 ± 0.8)/θ
These kinetic parameters demonstrate the influence of temperature on the regioselectivity of the radical-mediated ring-opening. nih.gov
Elucidation of Electronic Delocalization Effects on Reactivity in Strained Bicyclic Systems
While strain release is a significant driving force, electronic delocalization also plays a crucial role in the reactivity of strained bicyclic systems. nih.gov It has been demonstrated that electronic delocalization can work in concert with strain release to enhance reactivity, and in some cases, may even be the dominant factor. nih.gov This principle applies to a wide range of molecules containing three-membered rings. nih.gov
The concept is that enhanced electronic delocalization within the strained ring system leads to a lower energy transition state, thereby lowering the activation barrier for the reaction. nih.gov This effect is distinct from the barrier lowering that results solely from the release of strain energy. nih.gov In a study of various strained molecules, delocalization, rather than strain release, was found to be the primary driver of reactivity differences in seven out of twelve cases when compared to a reference compound. nih.gov
Pericyclic Reactions and Thermal Rearrangements of the Bicyclic Sulfone
In addition to strain-driven ring-opening reactions, the this compound system can undergo pericyclic reactions and thermal rearrangements, leading to the formation of new cyclic and acyclic structures.
Stereospecific Thermal Desulfonylation and Formation of 1,4-Dienes
The thermal extrusion of sulfur dioxide from sulfone-containing cyclic systems is a well-known method for the formation of new carbon-carbon bonds. In the case of bicyclic sulfones, this desulfonylation can proceed in a stereospecific manner to yield dienes. A combination of a regioselective base-induced ring opening of sulfolenes followed by a desulfinative palladium-catalyzed coupling has been shown to be a highly regio- and stereoselective method for the synthesis of conjugated dienes. nih.gov This approach is particularly useful for synthesizing dienes with challenging stereochemistry, such as those containing cis double bonds. nih.gov The regioselectivity of the base-mediated ring opening of sulfolenes dictates the substitution pattern of the resulting diene. nih.gov For example, 1,4-disubstituted (1E,3E)-dienes are produced in good yields from the palladium-catalyzed coupling of haloarenes with the sulfinate salts derived from the ring opening of sulfolenes. nih.gov
Retro-Aldol Ring Expansion Reactions of Bicyclic Sulfone Alcohols
Bicyclic sulfone systems containing alcohol functionalities can undergo retro-aldol reactions, leading to ring expansion. The retro-aldol reaction involves the cleavage of a carbon-carbon bond, which in the context of a bicyclic system, can result in the formation of a larger ring. This process is often initiated by a base, which deprotonates an alcohol, leading to the fragmentation of the molecule. In cyclic aldol (B89426) systems, a retro-aldol reaction can lead to a ring-opening, followed by a subsequent intramolecular aldol condensation to form a larger, more stable ring.
Role of Sulfur Ylides in the Reactivity Profile of the Bicyclic Sulfone
The reactivity of this compound is significantly influenced by the formation and subsequent reactions of sulfur ylides. These intermediates play a crucial role in various transformations, including cyclization and formal cycloaddition pathways.
Generation and Reactivity of Sulfonium (B1226848) and Sulfoxonium Ylide Intermediates
Sulfur ylides are neutral molecules containing a negatively charged carbon atom adjacent to a positively charged sulfur atom. rhhz.net They are typically classified as sulfonium ylides or sulfoxonium ylides, depending on the oxidation state of the sulfur atom. mdpi.com The generation of these ylides from the this compound system can be initiated by deprotonation at a carbon atom alpha to the sulfonium or sulfoxonium group. mdpi.com
The stability and nucleophilicity of the resulting ylide are influenced by the substituents on the sulfur atom and the carbanion. mdpi.comthieme-connect.de Sulfonium ylides are generally more nucleophilic at the carbon atom than sulfoxonium ylides. mdpi.com This difference in reactivity often dictates the reaction pathways they undertake. mdpi.comunibo.it Stabilized sulfur ylides, which contain an electron-withdrawing group on the ylidic carbon, are less reactive but can still participate in a variety of transformations. rhhz.net
Once generated, these ylide intermediates exhibit a rich and diverse reactivity profile. They can act as one-carbon synthons in reactions with various electrophiles. oaepublish.com For instance, they are known to participate in formal insertion reactions into X-H, C-H, C-X, and X-Y bonds. unibo.it The reaction of a sulfur ylide with an electrophile typically proceeds via nucleophilic attack of the ylidic carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form the product and a sulfur-containing byproduct (e.g., a sulfide (B99878) or sulfoxide). mdpi.com
The reactivity can be tuned by the choice of catalyst. For example, chiral phosphoric acids have been used to catalyze enantioselective C-H insertion reactions of sulfoxonium ylides. oaepublish.com The proposed mechanism involves protonation of the ylide by the chiral acid to form an ion pair, which then directs the subsequent reaction. oaepublish.com
Ylide-Mediated Cyclization and Formal Cycloaddition Pathways
Sulfur ylides derived from systems like this compound are valuable intermediates in the construction of cyclic and heterocyclic frameworks through cyclization and formal cycloaddition reactions. mdpi.comoaepublish.com These reactions leverage the nucleophilic character of the ylidic carbon to form new carbon-carbon or carbon-heteroatom bonds.
Cyclization Reactions:
Intramolecular reactions of sulfur ylides can lead to the formation of various ring systems. These transformations often involve the attack of the ylidic carbanion on an internal electrophilic center within the same molecule. The size of the ring formed is dependent on the structure of the starting material and the reaction conditions.
Formal Cycloaddition Reactions:
Sulfur ylides are well-known to participate in formal cycloaddition reactions, where they act as one-carbon components. These are not typically concerted pericyclic reactions but rather proceed through a stepwise mechanism involving nucleophilic addition followed by intramolecular displacement. Common examples include:
[2+1] Cycloadditions: The classic Johnson-Corey-Chaykovsky reaction involves the reaction of sulfur ylides with aldehydes, ketones, or imines to form epoxides, and aziridines, respectively. mdpi.com With α,β-unsaturated carbonyl compounds, sulfoxonium ylides tend to give cyclopropanes due to the reversibility of the initial 1,2-addition, favoring conjugate addition. unibo.it
[3+1] Formal Cycloadditions: These reactions have been reported for the synthesis of four-membered rings, such as cyclobutanones from cyclopropanones and sulfoxonium ylides. nih.gov
[4+1] Formal Cycloadditions: Sulfur ylides can react with 1,3-dienes or other four-atom systems to afford five-membered rings. mdpi.comrsc.org For instance, the reaction of sulfonium ylides with in situ generated o-quinone methides has been used to synthesize dihydrobenzofurans. mdpi.com
[5+1] Cycloadditions: Chiral dihydropyrans have been synthesized through the synergistic palladium and chiral phosphonic acid-catalyzed [5+1] cycloaddition of vinylethylene carbonates and sulfur ylides. nih.gov
The table below summarizes some of the formal cycloaddition reactions involving sulfur ylides.
| Cycloaddition Type | Reactants | Product Type |
| [2+1] | Aldehyde/Ketone + Sulfur Ylide | Epoxide |
| [2+1] | Imine + Sulfur Ylide | Aziridine |
| [2+1] | α,β-Unsaturated Carbonyl + Sulfoxonium Ylide | Cyclopropane |
| [3+1] | Cyclopropanone + Sulfoxonium Ylide | Cyclobutanone |
| [4+1] | Baylis-Hillman bromide + Sulfur Ylide | α-Alkenyl lactone |
| [5+1] | Vinylethylene carbonate + Sulfur Ylide | Dihydropyran |
These ylide-mediated pathways provide a powerful tool for the stereoselective synthesis of complex cyclic molecules. The stereochemical outcome of these reactions can often be controlled by the use of chiral catalysts or chiral sulfur ylides.
Advanced Computational Chemistry and Theoretical Studies of 3,6 Dithiabicyclo 3.1.0 Hexane 3,3 Dioxide
Ab Initio and Density Functional Theory (DFT) Calculations for Structural and Electronic Elucidation
Ab initio and Density Functional Theory (DFT) are cornerstone computational methods used to solve the electronic structure of molecules, providing insights into geometry, stability, and electronic properties without prior experimental data.
The bicyclo[3.1.0]hexane framework can, in principle, adopt several conformations, primarily described as "boat" and "chair" forms, analogous to cyclohexane (B81311). swarthmore.edu While the chair conformation is overwhelmingly more stable in simple six-membered rings, this preference is significantly altered in fused bicyclic systems. oup.com
Computational studies on the closely related parent compound, 2,4-dithiabicyclo[3.1.0]hexane, reveal that the boat and chair forms have almost equal stability. oup.comcapes.gov.br This is a general trend in many bicyclo[3.1.0]hexane systems, where the boat form is remarkably stabilized compared to its monocyclic counterparts. oup.comcapes.gov.br Ab initio calculations using various basis sets (3-21G, 3-21G(), and 6-13G) have quantified the relative energies of these conformers in analogous systems. oup.com For 2,4-dithiabicyclo[3.1.0]hexane, the energy difference between the boat and chair forms is calculated to be negligible (0.0 kcal/mol with the 6-31G* basis set), a stark contrast to 1,3-dithiane (B146892) (a monocyclic analogue), where the chair form is favored by 5.5 kcal/mol. oup.com
The introduction of the dioxide group at the 3-position to form 3,6-dithiabicyclo[3.1.0]hexane 3,3-dioxide is expected to influence this conformational equilibrium. The bulky sulfone group and changes in bond angles and lengths will alter the steric and electronic landscape, but the inherent stability of the boat-like structure in the bicyclo[3.1.0]hexane core is likely to remain a key feature. Detailed DFT calculations would be required to precisely quantify the energy difference for the sulfone, but the foundational preference for non-chair conformations in this bicyclic family is well-established by theoretical models.
| Compound | Basis Set | ΔE (Boat - Chair) | Reference |
|---|---|---|---|
| Bicyclo[3.1.0]hexane | 6-31G//3-21G | -4.2 | oup.com |
| 6-Oxabicyclo[3.1.0]hexane | 6-31G//3-21G | -6.1 | oup.com |
| 2,4-Dithiabicyclo[3.1.0]hexane | 6-31G//3-21G() | 0.0 | oup.com |
| 2,4-Dioxabicyclo[3.1.0]hexane | 6-31G*//3-21G | 0.9 | oup.com |
The unusual stability of the boat conformation in bicyclo[3.1.0]hexane systems is rationalized by specific molecular orbital (MO) interactions. oup.com Theoretical analyses have shown that there is a stabilizing interaction between the orbitals of the fused three-membered (cyclopropane) ring and the orbitals of the six-membered ring. oup.comcapes.gov.br
Prediction and Modeling of Reaction Mechanisms, Transition States, and Reaction Dynamics
Computational chemistry is a vital tool for mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.
The prediction of reaction mechanisms involves locating the minimum energy pathway from reactants to products. A key point along this pathway is the transition state (TS), which represents the maximum energy point and corresponds to the activation energy of the reaction. DFT methods are widely used to optimize the geometry of transition states and calculate their energies. researchgate.netmdpi.com
For a reaction involving this compound, such as a ring-opening or a nucleophilic attack, the process would be modeled as follows:
Geometry Optimization: The structures of the reactant(s) and product(s) are optimized to find their lowest energy conformations.
Transition State Search: A guess for the TS structure is generated. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or nudged elastic band (NEB) methods are then used to locate the exact first-order saddle point on the potential energy surface. youtube.com
Frequency Calculation: A vibrational frequency analysis is performed on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Reaction Coordinate Mapping: Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the TS geometry. These calculations map the path downhill to both the reactant and product, confirming that the identified TS correctly connects the desired species.
While specific activation energies for reactions of this compound are not broadly published, these standard computational protocols provide a robust framework for their theoretical estimation. arxiv.org
Computational studies have been instrumental in explaining the high degree of stereoselectivity observed in reactions of dithiabicyclo[3.1.0]hexane derivatives. A notable example is the reaction of carbanions generated from these systems. researchgate.netacs.org
When 2,4-dithiabicyclo[3.1.0]hexane derivatives are deprotonated with a strong base (lithiation) and then treated with an electrophile, the reaction proceeds with exceptionally high stereoselectivity. The incoming electrophile adds exclusively to the trans position (i.e., on the face opposite the cyclopropane (B1198618) ring). researchgate.netacs.org
Ab initio molecular orbital studies were performed to understand this outcome. The calculations revealed that the high stereoselectivity is primarily under thermodynamic control. researchgate.net The computations compared the stabilities of the four possible carbanion isomers (boat/chair conformations with the negative charge syn or anti to the cyclopropane ring). The most stable carbanion was found to be the one with a boat conformation and the lone pair oriented trans to the cyclopropane ring. This conformer is stabilized by favorable stereoelectronic effects, where the carbanion's p-orbital can effectively interact with the σ* orbitals of the adjacent C-S bonds. This stabilization is maximized in the trans configuration, making it the most populated and reactive intermediate, thus leading to the observed product. researchgate.net
Quantitative Analysis of Ring Strain and its Impact on Electronic Properties and Chemical Reactivity
The bicyclo[3.1.0]hexane core is inherently strained due to the fusion of a three-membered ring onto a five-membered ring framework, forcing bond angles to deviate from their ideal values. This ring strain is a major determinant of the molecule's energy and chemical reactivity. nih.gov The release of this strain can act as a powerful thermodynamic driving force for chemical reactions. beilstein-journals.org
The strain energy of the parent hydrocarbon, bicyclo[3.1.0]hexane, has been calculated to be approximately 32.4 kcal/mol. swarthmore.edu This value is significantly higher than that of cyclohexane (~1.8 kcal/mol) and represents the excess energy stored in the molecule. The presence of heteroatoms and functional groups, such as the thioether and sulfone moieties in this compound, modifies the bond lengths and angles, thereby altering the total ring strain.
This stored energy makes the bicyclic system susceptible to ring-opening reactions. acs.org For example, reactions that lead to the cleavage of one of the bonds in the cyclopropane portion of the molecule are often energetically favorable because they relieve a substantial amount of strain. nih.govbeilstein-journals.org Computational models can quantify the interplay between this strain release and electronic factors (such as orbital delocalization) to predict reactivity. nih.govacs.org In some bicyclic sulfones, the high ring strain lowers the activation barrier for reactions like additions or rearrangements, making them more reactive than their acyclic or unstrained cyclic counterparts. nih.gov
| Compound | Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Cyclopropane | 28.1 | swarthmore.edu |
| Cyclohexane | 1.8 | swarthmore.edu |
| Bicyclo[3.1.0]hexane | 32.4 | swarthmore.edu |
| cis-Bicyclo[2.2.0]hexane | 54.1 | swarthmore.edu |
Advanced Spectroscopic Characterization and Structural Dynamics of the Bicyclic Sulfone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Insights
NMR spectroscopy is an indispensable tool for the structural elucidation of complex molecules like 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide. Advanced 1D and 2D NMR techniques would be crucial for assigning the stereochemistry of this rigid bicyclic system.
Application of Advanced ¹H and ¹³C NMR Techniques for Complex Bicyclic Topologies
The ¹H NMR spectrum of this compound is expected to exhibit complex spin-spin coupling patterns due to the fixed spatial relationships of the protons in the bicyclic framework. The chemical shifts of the protons would be influenced by the electronegativity of the adjacent sulfur and oxygen atoms of the sulfone group, as well as by the strained cyclopropane (B1198618) ring.
For a definitive structural assignment, several advanced NMR experiments would be necessary:
Correlation Spectroscopy (COSY): To establish proton-proton coupling networks and identify adjacent protons.
Total Correlation Spectroscopy (TOCSY): To reveal entire spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton to its directly attached carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range couplings between protons and carbons (2-3 bonds), which is critical for assigning quaternary carbons and piecing together the carbon skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for determining the stereochemistry. They detect through-space interactions between protons that are close in proximity, regardless of their bonding connectivity. For a bicyclic system, NOE/ROE correlations would help in assigning the relative configuration of substituents and the fusion of the rings.
The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environment. The carbon atoms alpha to the sulfone group are expected to be significantly downfield due to the electron-withdrawing effect of the SO₂ group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| CH₂ adjacent to S (non-sulfone) | 2.5 - 3.5 | 30 - 45 | Chemical shift is influenced by the sulfide (B99878) group. |
| CH₂ adjacent to SO₂ | 3.0 - 4.0 | 50 - 65 | Significant downfield shift due to the sulfone group. |
| CH on cyclopropane ring | 1.0 - 2.5 | 15 - 30 | Protons and carbons of the cyclopropane ring are typically shifted upfield. |
| Bridgehead CH | 2.0 - 3.5 | 35 - 50 | The chemical shift will depend on the specific geometry and neighboring groups. |
Note: These are estimated ranges based on similar structures and general principles of NMR spectroscopy. Actual values would require experimental data.
Utilization of NMR in Kinetic and Mechanistic Studies of Reactions involving the Bicyclic Sulfone
NMR spectroscopy is a powerful technique for monitoring reaction kinetics in real-time. For reactions involving this compound, such as thermal decomposition or reactions with nucleophiles, ¹H NMR can be used to follow the disappearance of reactant signals and the appearance of product signals over time. This allows for the determination of reaction rates and the identification of any intermediates that may be present in detectable concentrations. Isotope labeling studies, in conjunction with NMR, can provide deeper mechanistic insights by tracing the fate of specific atoms throughout a reaction.
Mass Spectrometry for Fragmentation Pathway Analysis and Isomeric Differentiation
Mass spectrometry provides valuable information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can aid in structure elucidation.
Elucidation of Characteristic Fragmentation Patterns via Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules. A prominent fragmentation pathway for sulfones is the extrusion of sulfur dioxide (SO₂), which has a mass of 64 Da. This would lead to a significant peak at [M-64]⁺˙. Other potential fragmentations could involve the cleavage of the cyclopropane ring or the loss of other sulfur-containing fragments.
High-Resolution Mass Spectrometry for Precise Molecular Formula and Isomer Determination
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the molecular formula of this compound (C₄H₆O₂S₂). HRMS is also invaluable for differentiating between isomers that have the same nominal mass but different elemental compositions.
Photoelectron Spectroscopy for Probing Electronic Structure and Ionization Potentials
Photoelectron spectroscopy (PES) is a technique that measures the ionization potentials of a molecule, providing insights into its electronic structure and the energies of its molecular orbitals. By irradiating the sample with high-energy photons (usually UV or X-rays), electrons are ejected, and their kinetic energies are measured. The ionization potential is then calculated as the difference between the photon energy and the kinetic energy of the ejected electron. For this compound, PES could be used to probe the energies of the lone pair orbitals on the sulfur atoms and the bonding orbitals within the bicyclic framework. This information can be compared with theoretical calculations to gain a deeper understanding of the molecule's electronic properties.
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Determination
Following a comprehensive search of available scientific literature and crystallographic databases, no specific experimental X-ray crystallography data for this compound could be located. Consequently, a detailed analysis of its crystal structure, including definitive absolute stereochemistry and precise conformational parameters based on this method, cannot be provided at this time.
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information on bond lengths, bond angles, and torsion angles, which are essential for defining the absolute stereochemistry and conformational preferences of a molecule in the solid state.
While theoretical studies and other spectroscopic methods may offer insights into the probable structure of this compound, experimental validation through single-crystal X-ray diffraction is necessary for a definitive structural elucidation. The absence of such data in the public domain prevents the creation of detailed data tables and an in-depth discussion of its crystallographic features.
Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required to fully characterize its solid-state structure.
Synthesis and Reactivity of 3,6 Dithiabicyclo 3.1.0 Hexane 3,3 Dioxide Derivatives and Analogues
Systematic Investigation of Substitution Patterns and Functionalization of the Bicyclic Core
The strategic introduction of substituents onto the 3,6-dithiabicyclo[3.1.0]hexane 3,3-dioxide core is crucial for modulating its chemical and physical properties. Research in this area has focused on developing regioselective methods to functionalize the bicyclic system, enabling the synthesis of a wide array of derivatives.
Regioselective Functionalization Approaches via C-H Activation and Electrophilic Quenches
A significant advancement in the functionalization of dithiabicyclo[3.1.0]hexane systems has been the application of carbanion chemistry. acs.org The generation of a carbanion, typically through deprotonation with a strong base such as an organolithium reagent, followed by quenching with an electrophile, provides a powerful method for introducing a variety of substituents in a regioselective manner.
Studies on related dithiabicyclo[3.1.0]hexane derivatives have demonstrated that the lithiation of the methylene (B1212753) bridge carbon, followed by reaction with various electrophiles, proceeds with high stereoselectivity. acs.org This approach allows for the controlled introduction of functional groups at a specific position on the bicyclic core. The stereochemical outcome of these reactions is often dictated by the inherent conformational preferences of the bicyclic system.
The general strategy for this functionalization is outlined in the table below:
| Step | Description | Reagents |
| 1. Deprotonation | Formation of a carbanion at a specific C-H bond. | Organolithium reagents (e.g., n-butyllithium) |
| 2. Electrophilic Quench | Introduction of a functional group by reaction with an electrophile. | Alkyl halides, aldehydes, ketones, carbon dioxide, etc. |
This methodology has proven to be a valuable tool for the synthesis of substituted dithiabicyclo[3.1.0]hexane derivatives with a high degree of stereocontrol.
Synthesis and Reactivity of Polysubstituted Derivatives
The synthesis of polysubstituted bicyclo[3.1.0]hexane derivatives often relies on cycloaddition reactions. researchgate.net For instance, boronyl radical-catalyzed [3+2] cycloaddition of cyclopropanes with cyclopropenes has emerged as a method for constructing polysubstituted bicyclo[3.1.0]hexanes. researchgate.net This approach allows for the rapid assembly of the bicyclic core with multiple substitution patterns.
While specific examples for the synthesis of polysubstituted this compound are not extensively documented, the general principles of cycloaddition and sequential functionalization reactions provide a framework for accessing such compounds. The reactivity of these polysubstituted derivatives is expected to be influenced by the nature and position of the substituents, potentially leading to novel chemical transformations.
Exploration of Analogues with Varied Heteroatoms in the Bicyclic System (e.g., Oxa- and Aza-Analogues)
The substitution of one or both sulfur atoms in the this compound framework with other heteroatoms, such as oxygen or nitrogen, leads to the formation of oxa- and aza-analogues with distinct properties. The synthesis of these analogues has been an active area of research, providing access to a broader range of bicyclic scaffolds. acs.orgnih.govresearchgate.net
An efficient and stereospecific approach to the synthesis of structurally constrained aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles has been achieved through the intramolecular cyclopropanation of diazoacetates. acs.orgnih.gov This method allows for the preparation of various constrained heterocycles from a common diol intermediate. acs.orgnih.gov
| Heteroatom (X) | Analogue Class | Synthetic Approach |
| N | Aza-analogue | Intramolecular cyclopropanation of diazoacetates |
| O | Oxa-analogue | Intramolecular cyclopropanation of diazoacetates |
| S | Thia-analogue | Intramolecular cyclopropanation of diazoacetates |
The synthesis of these analogues expands the chemical space of bicyclo[3.1.0]hexane derivatives and allows for a systematic study of the influence of heteroatoms on the structure and reactivity of the bicyclic system.
Development and Application of Optically Active Derivatives and Chiral Auxiliaries
The development of optically active bicyclo[3.1.0]hexane derivatives is of significant interest due to their potential applications in asymmetric synthesis and as chiral building blocks for pharmaceuticals. researchgate.net The synthesis of enantiomerically pure or enriched bicyclo[3.1.0]hexanes can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.
Chiral auxiliaries, which are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, have been successfully employed in the synthesis of chiral bicyclo[3.1.0]hexane systems. google.com For example, the use of a chiral p-tolylsulfinyl group as a chiral auxiliary has enabled the synthesis of optically active 3-azabicyclo[3.1.0]hexane. researchgate.net
The application of these optically active derivatives as chiral auxiliaries themselves is an area of ongoing research. The rigid, conformationally constrained framework of the bicyclo[3.1.0]hexane system makes it an attractive scaffold for the design of new chiral ligands and catalysts for asymmetric transformations.
Strategic Applications of 3,6 Dithiabicyclo 3.1.0 Hexane 3,3 Dioxide in Complex Molecule Synthesis
Utilization as Strain-Release Reagents in Advanced Organic Transformations
There is no available information on the use of 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide as a strain-release reagent.
Application in Strain-Release Cycloalkylation Reactions
No documented applications of this compound in strain-release cycloalkylation reactions have been found in the scientific literature.
Role in Formal Cycloaddition Reactions for Novel Ring System Construction
The role of this compound in formal cycloaddition reactions to construct new ring systems has not been described in any available research.
Stereoselective Construction of Key Intermediates for Natural Product Synthesis
There is no evidence in the literature of this compound being used for the stereoselective construction of intermediates in the synthesis of natural products.
Building Blocks for the Elaboration of Diverse Polycyclic and Bridged Molecular Architectures
The application of this compound as a building block for creating diverse polycyclic and bridged molecular structures is not documented.
Emerging Research Directions and Future Outlook for Bicyclic Sulfones
Development of Novel Catalytic Systems for Enhanced Synthesis and Transformation of the Bicyclic Sulfone
The synthesis and functionalization of bicyclic sulfones are increasingly benefiting from the development of sophisticated catalytic systems. These modern catalysts offer pathways to these complex molecules with higher efficiency, selectivity, and functional group tolerance than traditional methods.
Transition metal catalysis is at the forefront of these developments. Palladium-based catalysts, for instance, have been successfully employed in decarboxylative asymmetric allylic alkylation (DAAA) reactions to produce enantioenriched α-difunctionalized cyclic sulfones. rsc.org This strategy allows for the construction of stereodefined sulfones from readily available racemic starting materials. Copper, nickel, and ruthenium catalysts are also being explored for various transformations, including C-S bond functionalization and ring-closing metathesis, which are pivotal for constructing diverse polycyclic sulfone architectures. mdpi.comacs.org These methods often provide high levels of regioselectivity and yield across a broad range of substrates. mdpi.com
Photocatalysis represents another burgeoning area, aligning with the principles of green chemistry. Visible-light-driven syntheses of cyclic sulfones are being developed, which can proceed at room temperature and avoid harsh reaction conditions. mdpi.com For example, a photocatalytic three-component cycloaddition cascade reaction has been reported for the synthesis of functionalized bicyclic sulfones with high stereoselectivity. mdpi.com These light-mediated methods offer a sustainable alternative to traditional thermal processes.
The table below summarizes some of the key catalytic systems being explored for the synthesis and transformation of cyclic and bicyclic sulfones.
| Catalyst Type | Reaction Type | Key Advantages |
| Palladium | Decarboxylative Asymmetric Allylic Alkylation | High enantioselectivity, use of racemic starting materials |
| Copper | SO2 Insertion | Efficient construction of benzo[b]thiolan-1,1-dioxides |
| Nickel | Hydroalkylation | Regiodivergent and enantioselective synthesis |
| Ruthenium | Ring-Closing Metathesis | Access to complex polycyclic systems |
| Iridium (photocatalyst) | Cycloaddition Cascade | High stereoselectivity under mild conditions |
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green and sustainable chemistry are increasingly influencing the synthesis of bicyclic sulfones. A significant trend is the integration of synthetic routes into continuous flow chemistry systems. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability.
For the synthesis of simple sulfones like methyl sulfone, continuous-flow strategies using microchannel reactors have been shown to be safer and more efficient for industrial-scale production. acs.org This approach is particularly beneficial for highly exothermic reactions, such as the oxidation of sulfides to sulfones. The application of these techniques to the synthesis of more complex bicyclic sulfones like 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide is a promising future direction.
Advanced Theoretical Insights and Computational Design for Predicting and Harnessing New Reactivity
Computational chemistry and theoretical studies are becoming indispensable tools for understanding and predicting the reactivity of bicyclic sulfones. Methods like Density Functional Theory (DFT) are being used to investigate the electronic structure, reaction mechanisms, and potential reactivity of these strained ring systems.
For instance, DFT calculations have been employed to estimate the energy changes associated with the ring-opening reactions of sulfolene derivatives, providing insights into their polymerization reactivity. capes.gov.br Such computational models can help in the rational design of new reactions and the prediction of their outcomes. Ab initio molecular orbital calculations have also been used to study the geometries and conformations of various cyclic and acyclic sulfones, which is crucial for understanding their stereochemical behavior. nih.gov
While specific theoretical studies on this compound are not yet widely reported, computational exploration of its unoxidized precursor, 2,4-dithiabicyclo[3.1.0]hexane, has been performed. These studies have shed light on the stability of different conformations and the stereoelectronic effects in its carbanions, which in turn explains the observed stereoselectivity in its reactions. oup.comacs.org Applying these computational approaches to the sulfone derivative could provide valuable predictions about its reactivity, stability, and spectroscopic properties, thereby guiding future experimental work.
The following table outlines the application of computational methods in the study of sulfones.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Reaction mechanism studies, predicting reactivity | Understanding of reaction pathways, prediction of product formation, electronic properties |
| Ab initio Molecular Orbital Theory | Geometry optimization, conformational analysis | Determination of stable conformations, understanding of stereochemical preferences |
| Molecular Docking | Studying interactions with biological targets | Prediction of binding modes and potential biological activity |
Addressing Unexplored Stereochemical Control and Regioselectivity Challenges in Bicyclic Sulfone Chemistry
Despite significant progress, achieving precise control over stereochemistry and regioselectivity in the synthesis and reactions of bicyclic sulfones remains a considerable challenge and an active area of research. The rigid bicyclic framework often dictates a specific facial selectivity, but controlling the introduction of multiple stereocenters or directing reactions to a specific site in a polyfunctional molecule requires sophisticated strategies.
A foundational study on the unoxidized precursor, dithiabicyclo[3.1.0]hexane derivatives, revealed highly stereoselective reactions of their carbanions. oup.com Reactions of the lithium derivatives of these compounds with various electrophiles resulted in the exclusive formation of products with the electrophile in the trans position (anti to the cyclopropane (B1198618) ring). acs.org This high degree of stereocontrol was attributed to the thermodynamic stability of the trans carbanion, as supported by ab initio molecular orbital calculations. oup.comacs.org Understanding and extending this inherent stereochemical preference to the corresponding sulfone, this compound, is a key area for future exploration. The electron-withdrawing sulfone group is expected to significantly influence the acidity of adjacent protons and the stability of the resulting carbanion, potentially leading to different stereochemical outcomes.
The development of asymmetric catalytic methods is crucial for accessing enantiomerically pure bicyclic sulfones. acs.org Chiral catalysts can enable the enantioselective synthesis of these compounds, which is particularly important for their potential applications in medicinal chemistry. Furthermore, controlling regioselectivity in reactions such as electrophilic additions, nucleophilic attacks, or cycloadditions on functionalized bicyclic sulfones is an ongoing challenge that new catalytic systems and synthetic methodologies aim to address. nih.gov For example, radical-induced three-component bicyclization cascades have been developed for the regioselective synthesis of polycyclic sulfones. researchgate.net
Q & A
Basic: What are the optimal synthetic routes for 3,6-dithiabicyclo[3.1.0]hexane 3,3-dioxide, and how do reaction conditions influence diastereoselectivity?
Methodological Answer:
The synthesis of bicyclic sulfones like this compound typically involves cyclopropanation strategies. For example, stereospecific synthesis can be achieved via disrotatory fragmentation of precursor sulfonamides under thermal or photolytic conditions. Key steps include:
- Cyclopropane ring formation : Use of sulfur-containing precursors (e.g., sulfonamides) with stereochemical control via transition-metal catalysts (e.g., Pd or Ru) to enforce ring closure .
- Oxidation : Conversion of thioether intermediates to sulfones using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .
- Diastereoselectivity : Solvent polarity (e.g., dichloromethane vs. DMF) and temperature gradients critically influence ring strain and stereochemical outcomes. For instance, low temperatures (-20°C) favor kinetic control, reducing side reactions .
Basic: How can the stereochemistry and ring strain of this compound be characterized experimentally?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration and bond angles, particularly for strained cyclopropane rings. Compare with computational models (DFT or MP2) to validate geometry .
- NMR spectroscopy :
- IR spectroscopy : Sulfone S=O stretches appear as strong bands near 1150–1300 cm<sup>-1</sup>, confirming oxidation state .
Advanced: What mechanistic insights explain the fragmentation of this compound into 1,4-dienes?
Methodological Answer:
Fragmentation follows a concerted disrotatory pathway due to ring strain and sulfone electron-withdrawing effects:
- Transition-state analysis : DFT calculations show synchronous C-S bond cleavage and C-C bond rotation, releasing 1,4-dienes .
- Experimental validation : Isotopic labeling (e.g., deuterium at bridgehead positions) and kinetic isotope effects (KIE) confirm non-ionic mechanisms. For example, deuterated analogs exhibit slower fragmentation rates (KIE ~1.5–2.0) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating fragmentation by 10–20% compared to nonpolar solvents .
Advanced: How does the 3,6-dithiabicyclo[3.1.0]hexane scaffold compare to oxa/aza analogs in modulating RNA interference (RNAi) activity?
Methodological Answer:
- Structural rigidity : The sulfur atoms enhance conformational locking, improving siRNA binding affinity compared to oxabicyclo analogs (e.g., 2′-O-methyl modifications) .
- Electrostatic effects : Sulfone groups increase polarity, enhancing solubility and reducing off-target interactions in RNAi assays. Compare with azabicyclo derivatives, where nitrogen basicity may protonate at physiological pH, altering activity .
- Biological validation : Use surface plasmon resonance (SPR) to measure binding kinetics to Ago2 proteins. Sulfur-containing analogs show 2–3× higher KD values than oxygen analogs .
Advanced: How can computational modeling guide the design of 3,6-dithiabicyclo[3.1.0]hexane derivatives for enzyme inhibition?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target enzymes (e.g., proteases). Focus on sulfone interactions with catalytic residues (e.g., hydrogen bonding to serine or cysteine) .
- MD simulations : Analyze stability of enzyme-inhibitor complexes over 100-ns trajectories. Sulfur atoms exhibit stronger van der Waals interactions than oxygen in oxabicyclo systems .
- QSAR models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with IC50 data. Electron-withdrawing groups at C3/C6 enhance inhibition by 30–50% .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
